molecular formula C15H16N2O3 B14808248 Tert-butyl (2-formylquinolin-5-yl)carbamate

Tert-butyl (2-formylquinolin-5-yl)carbamate

Cat. No.: B14808248
M. Wt: 272.30 g/mol
InChI Key: UNVRUWBYMGHQIJ-UHFFFAOYSA-N
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Description

Tert-butyl (2-formylquinolin-5-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a quinoline ring substituted with a formyl group at the 2-position and a tert-butyl carbamate group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-formylquinolin-5-yl)carbamate typically involves the reaction of 2-formylquinoline with tert-butyl carbamate under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-formylquinolin-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-formylquinolin-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-formylquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-formylquinolin-5-yl)carbamate is unique due to the presence of both a formyl group and a quinoline ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

tert-butyl N-(2-formylquinolin-5-yl)carbamate

InChI

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-13-6-4-5-12-11(13)8-7-10(9-18)16-12/h4-9H,1-3H3,(H,17,19)

InChI Key

UNVRUWBYMGHQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC(=N2)C=O

Origin of Product

United States

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